Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)

2-bromo-1-(2-iodophenoxy)benzene structure
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
Numero CAS:958244-59-2
MF:C12H8BrIO
MW:374.999794960022
CID:3038451
Update Time:2023-09-11

2-bromo-1-(2-iodophenoxy)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-bromo-1-(2-iodophenoxy)benzene
    • 2-bromo-2'-iododiphenyl ether
    • 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
    • Inchi: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
    • Chiave InChI: SDRJFZRBYMCVCE-UHFFFAOYSA-N
    • Sorrisi: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 373.88000

Proprietà sperimentali

  • PSA: 9.23000
  • LogP: 4.84600

2-bromo-1-(2-iodophenoxy)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  30 min, rt
Riferimento
An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons
Tietze, Lutz F.; Eichhorst, Christoph, Heterocycles, 2015, 90(2), 919-927

Metodo di produzione 2

Condizioni di reazione
1.1 5 min, rt → 200 °C
Riferimento
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; Caspers, Lucien D.; Duvinage, Daniel ; Nachtsheim, Boris J., Organic Letters, 2022, 24(13), 2562-2566

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  12 h, 25 °C
Riferimento
Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers
Chen, Huangguan; Han, Jianwei ; Wang, Limin, Angewandte Chemie, 2018, 57(38), 12313-12317

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  0 °C; 16 h, rt
Riferimento
Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
1.4 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage
Baba, Katsuaki; Tobisu, Mamoru; Chatani, Naoto, Organic Letters, 2015, 17(1), 70-73

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.2 Reagents: Potassium iodide
Riferimento
Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether
Bebbington, Magnus W. P.; Bouhadir, Ghenwa; Bourissou, Didier, European Journal of Organic Chemistry, 2007, (27), 4483-4486

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cupric acetate Solvents: Dichloromethane ;  48 h, rt
Riferimento
Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes
Zhu, Dong; Cao, Tongxiang; Chen, Kai; Zhu, Shifa, Chemical Science, 2022, 13(7), 1992-2000

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
Riferimento
Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices
, China, , ,

2-bromo-1-(2-iodophenoxy)benzene Raw materials

2-bromo-1-(2-iodophenoxy)benzene Preparation Products

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd